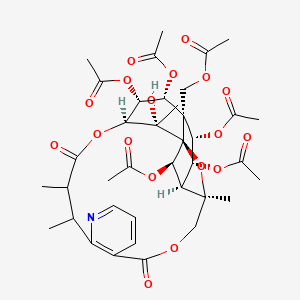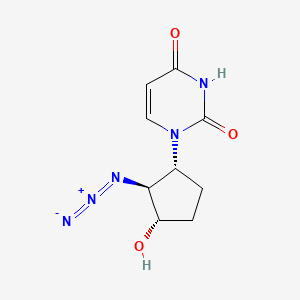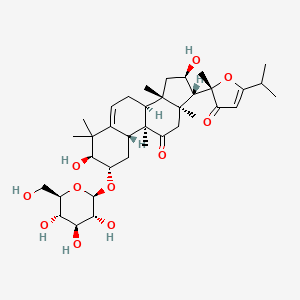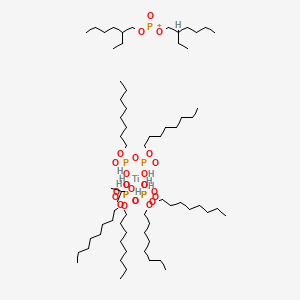
PSORALEN-C 2 CEP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Psoralen-C 2 CEP is a member of the psoralen family, which are naturally occurring photoactive compounds found in plants. These compounds become cytotoxic when activated by specific frequencies of electromagnetic waves, such as ultraviolet light. Psoralens penetrate the phospholipid cellular membranes and insert themselves between the pyrimidines of deoxyribonucleic acid (DNA). Once activated, psoralens form mono- and di-adducts with DNA, leading to marked cell apoptosis .
Preparation Methods
Psoralen-C 2 CEP can be synthesized through various methods. One common synthetic route involves the extraction of psoralen from the seeds of Psoralea corylifolia plants and certain fruits, such as figs and citrus fruits. The chemical structure of psoralen resembles that of coumarin due to the addition of a fused furan ring . Industrial production methods often involve the use of ultraviolet A (UVA) light for photoactivation .
Chemical Reactions Analysis
Psoralen-C 2 CEP undergoes several types of chemical reactions, including:
Oxidation: Psoralen can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert psoralen into different reduced forms.
Substitution: Psoralen can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include ultraviolet light for photoactivation and various oxidizing or reducing agents.
Scientific Research Applications
Psoralen-C 2 CEP has a wide range of scientific research applications, including:
Chemistry: Used in photochemical studies to understand the behavior of photoactive compounds.
Biology: Employed in studies of DNA interactions and cellular apoptosis.
Medicine: Utilized in phototherapy for the treatment of skin conditions and certain types of cancer.
Industry: Applied in the development of photoactive materials and compounds.
Mechanism of Action
The mechanism of action of Psoralen-C 2 CEP involves its photoactivation by ultraviolet light. Once activated, psoralen penetrates the phospholipid cellular membranes and inserts itself between the pyrimidines of deoxyribonucleic acid (DNA). This leads to the formation of mono- and di-adducts with DNA, resulting in marked cell apoptosis. The apoptotic effect is more pronounced in tumor cells due to their high rate of cell division. Additionally, photoactivated psoralen can inhibit tyrosine kinase signaling and influence the immunogenic properties of cells .
Comparison with Similar Compounds
Psoralen-C 2 CEP is unique among similar compounds due to its specific photoactive properties and its ability to form adducts with DNA. Similar compounds include:
Angelicin: An angular furocoumarin with similar photoactive properties.
Allosporalen: Another angular furocoumarin with comparable photoreactivity.
Linear furocoumarins: Such as psoralen itself, which share the ability to form DNA adducts upon photoactivation.
Properties
CAS No. |
126221-83-8 |
|---|---|
Molecular Formula |
C26H35N2O6P |
Molecular Weight |
502.548 |
IUPAC Name |
3-[[di(propan-2-yl)amino]-[2-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methoxy]ethoxy]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C26H35N2O6P/c1-16(2)28(17(3)4)35(31-10-8-9-27)32-12-11-30-15-23-20(7)33-26-19(6)25-21(14-22(23)26)18(5)13-24(29)34-25/h13-14,16-17H,8,10-12,15H2,1-7H3 |
InChI Key |
DBDHKKULBPYUPD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCOP(N(C(C)C)C(C)C)OCCC#N)C |
Synonyms |
PSORALEN-C 2 CEP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


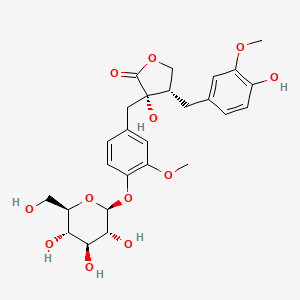
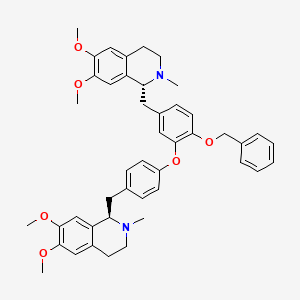
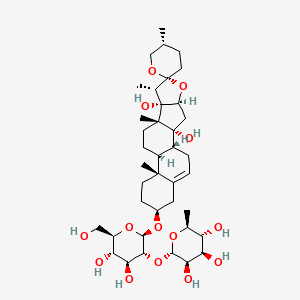
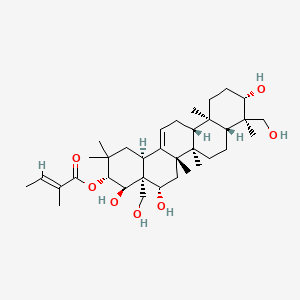
![6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride](/img/structure/B591403.png)
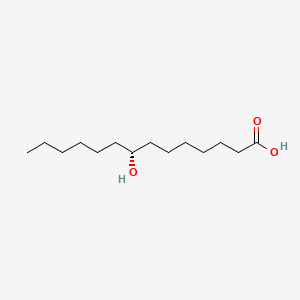
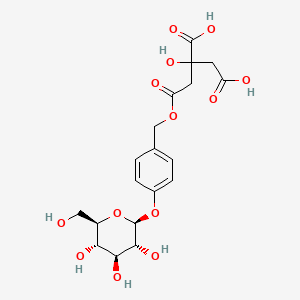
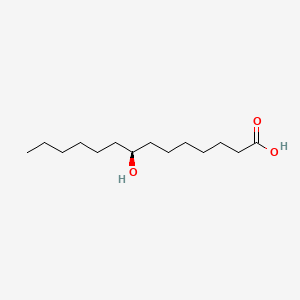
![Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]](/img/structure/B591409.png)
